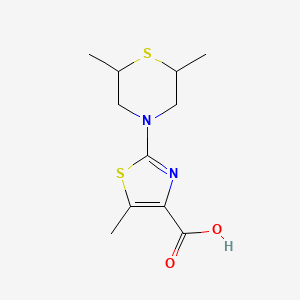
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid, also known as DMTMT, is a thiazole derivative that has gained attention for its potential use in scientific research. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is believed to work by reacting with ROS and forming a fluorescent adduct. This adduct can be detected using fluorescence microscopy, allowing for the real-time detection of ROS in cells. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in cells and animals, making it a promising candidate for further study. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is its ability to detect ROS in real-time, allowing for the study of physiological and pathological processes. The compound has also been shown to have low toxicity, making it a safe candidate for further study. However, one limitation is that the compound may not be suitable for use in certain assays, as it may interfere with other fluorescent probes.
Direcciones Futuras
For 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid research include further study of its mechanism of action, as well as its potential use in other areas of research, such as neuroscience and immunology. The compound may also be studied for its potential use in drug development, as it has been shown to inhibit the growth of cancer cells. Additionally, researchers may investigate the use of this compound in combination with other compounds for enhanced efficacy.
Métodos De Síntesis
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,6-dimethylthiomorpholine with methyl isothiocyanate and carbon disulfide. Another method involves the reaction of 2,6-dimethylthiomorpholine with methyl isothiocyanate and carbon disulfide in the presence of a base such as potassium carbonate. The resulting compound can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS play a role in various physiological and pathological processes, and the ability to detect them in real-time can provide valuable insights into these processes. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(2,6-dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-6-4-13(5-7(2)16-6)11-12-9(10(14)15)8(3)17-11/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTNBJBTBHJCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)C2=NC(=C(S2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)






![3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646670.png)
